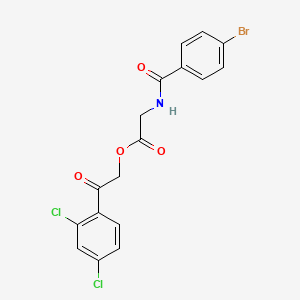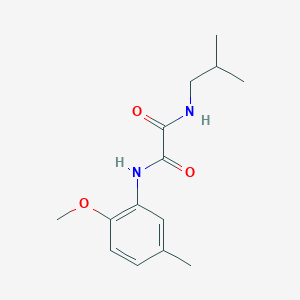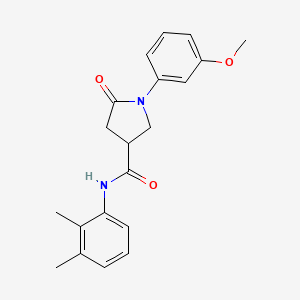![molecular formula C24H20O3 B4698325 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4698325.png)
7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Übersicht
Beschreibung
7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It is also known as isobavachalcone and is extracted from the roots of several medicinal plants. The compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is not fully understood. However, studies have shown that the compound exerts its biological activities through various pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one have been extensively studied. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. Moreover, the compound has been shown to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and chemokines, induce cell cycle arrest and apoptosis in cancer cells, and scavenge free radicals. However, the limitations of using the compound in lab experiments include its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one. One of the areas of interest is the development of new synthetic methods for the compound. Additionally, the compound's potential as a therapeutic agent for various inflammatory diseases and cancer needs to be further explored. Moreover, the compound's mechanism of action needs to be fully understood to facilitate the development of new drugs based on its structure. Finally, the compound's potential as a natural antioxidant needs to be further investigated to explore its role in preventing oxidative stress-related diseases.
Wissenschaftliche Forschungsanwendungen
The biological activities of 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one have been extensively studied. The compound has been found to possess anti-inflammatory, anti-tumor, and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, 7-methyl-5-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. Moreover, the compound has been shown to scavenge free radicals and protect cells from oxidative damage.
Eigenschaften
IUPAC Name |
7-methyl-5-[(2-methylphenyl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-16-12-21(26-15-19-11-7-6-8-17(19)2)24-20(18-9-4-3-5-10-18)14-23(25)27-22(24)13-16/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMHFNNQXUOJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(diphenylacetyl)amino]hexanoic acid](/img/structure/B4698244.png)

![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4698248.png)
![3-(2-chlorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4698255.png)


![butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4698270.png)

![4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone](/img/structure/B4698302.png)


![5-(2-naphthyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698319.png)
![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698321.png)
